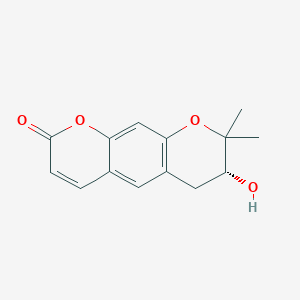
Decursinol, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aegelinol belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. Aegelinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, aegelinol is primarily located in the cytoplasm. Outside of the human body, aegelinol can be found in fruits. This makes aegelinol a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Decursinol exhibits a wide range of pharmacological properties that make it a candidate for therapeutic applications:
- Neuroprotective Effects : Research indicates that decursinol may enhance cognitive function and protect against neurodegenerative conditions. In vivo studies have shown that decursinol can decrease acetylcholine activity in the hippocampus, resulting in anti-amnestic effects, which suggests its potential utility in treating Alzheimer's disease and other cognitive impairments .
- Anti-Cancer Activity : Decursinol has demonstrated significant anticancer properties across various cancer types. It promotes apoptosis in prostate, breast, bladder, and colon cancer cells. Mechanistic studies reveal that decursinol regulates key signaling pathways involved in cell survival and proliferation, contributing to its anti-metastatic effects .
- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory mediators and pathways. This makes decursinol a potential candidate for treating inflammatory diseases .
- Antinociceptive Properties : Studies have shown that decursinol can induce analgesic effects in animal models of pain, including thermal and inflammatory pain models. Its ability to reverse mechanical allodynia further supports its potential in pain management .
Clinical Applications
The promising pharmacological properties of decursinol open avenues for its use in clinical settings:
- Cancer Treatment : Given its ability to induce apoptosis and inhibit metastasis, decursinol is being investigated as a complementary agent in cancer therapies. Its efficacy could enhance the outcomes of conventional treatments .
- Cognitive Disorders : The neuroprotective effects suggest potential applications in treating cognitive disorders, particularly Alzheimer's disease. Ongoing research aims to elucidate the clinical relevance of these findings .
- Pain Management : With its antinociceptive properties, decursinol may serve as an alternative treatment for chronic pain conditions, potentially reducing reliance on opioids and other analgesics .
Case Studies
Several studies have provided insights into the effectiveness of decursinol:
| Study | Focus | Findings |
|---|---|---|
| Kang et al., 2024 | Neuroprotection | Decursinol decreased acetylcholine activity, suggesting cognitive enhancement potential. |
| Lee et al., 2024 | Cancer | Induced apoptosis in various cancer cell lines; significant anti-metastatic effects observed. |
| Nakai et al., 2022 | Pain Relief | Demonstrated antinociceptive effects in thermal pain models; effective against chemotherapy-induced neuropathic pain. |
Propiedades
Número CAS |
21860-31-1 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m1/s1 |
Clave InChI |
BGXFQDFSVDZUIW-GFCCVEGCSA-N |
SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
SMILES isomérico |
CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
SMILES canónico |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Apariencia |
Solid powder |
melting_point |
181.5°C |
Key on ui other cas no. |
21860-31-1 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decursinol, (-)-; (-)-Decursinol; (-)-Smyrinol; Aegelinol; UNII-I65EAN940H. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















